
7-Nitrothianthren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrothianthren-2-amine is an organic compound with the molecular formula C12H8N2O2S2 It is characterized by the presence of a nitro group (-NO2) attached to the thianthrene ring system, which consists of two sulfur atoms and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrothianthren-2-amine typically involves the nitration of thianthrene-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the thianthrene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrothianthren-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to thianthrene-2-amine.
Substitution: Formation of substituted thianthrene derivatives with various functional groups.
Scientific Research Applications
7-Nitrothianthren-2-amine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Nitrothianthren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Thianthrene-2-amine: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitrothianthrene: Similar structure but without the amine group, leading to variations in reactivity and applications.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used as a reference compound for studying nitro group chemistry.
Uniqueness: 7-Nitrothianthren-2-amine is unique due to the presence of both the nitro and amine groups on the thianthrene ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
89880-54-6 |
|---|---|
Molecular Formula |
C12H8N2O2S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7-nitrothianthren-2-amine |
InChI |
InChI=1S/C12H8N2O2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H,13H2 |
InChI Key |
PVLRWODPQCQMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


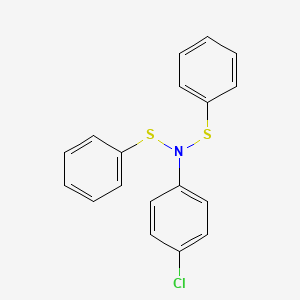
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
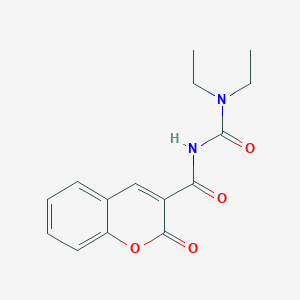
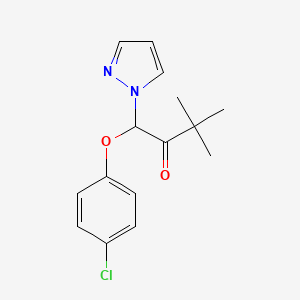
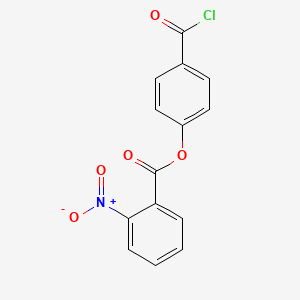
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
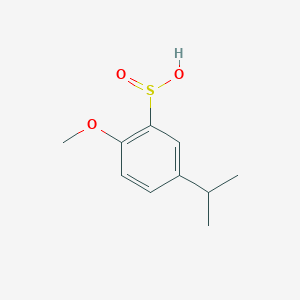
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
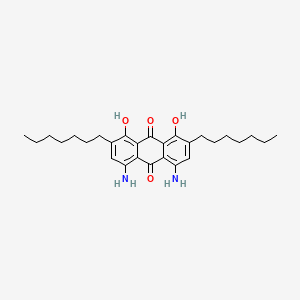
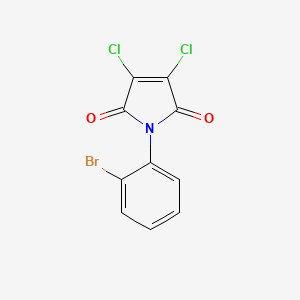
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
